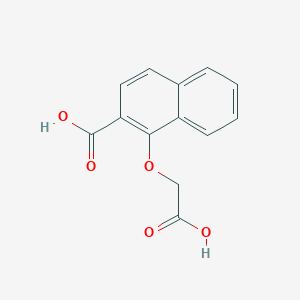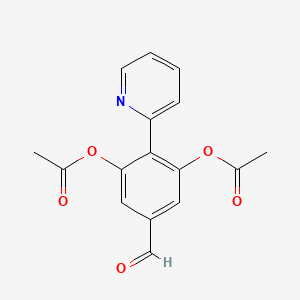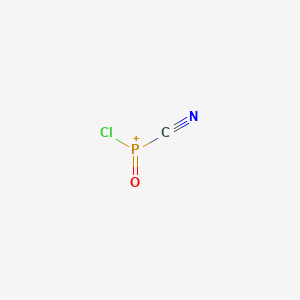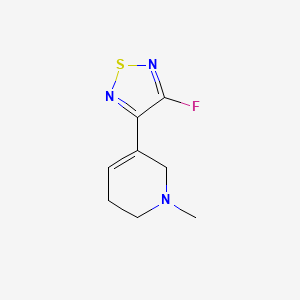
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate is an organosilicon compound with the molecular formula C4H9F3O3SSi. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis to activate ketones and aldehydes . This compound is known for its high reactivity and is often employed as a silylating agent and a strong Lewis acid catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate undergoes various types of reactions, including:
Silylation: It reacts with alcohols to form silyl ethers.
Hydrolysis: It is sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.
Substitution: It can be used to replace metal-halogen bonds with covalent M-O (SO2CF3) bonds.
Common Reagents and Conditions
Common reagents used with this compound include alcohols, triethylamine, and various solvents such as acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include silyl ethers, trimethylsilanol, and trifluoromethanesulfonic acid .
Scientific Research Applications
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent and a strong Lewis acid catalyst in organic synthesis.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)ethyl trifluoromethanesulfonate involves its ability to act as a strong Lewis acid. It activates ketones and aldehydes by coordinating with the oxygen atom, making them more susceptible to nucleophilic attack . This compound also facilitates the formation of silyl ethers by reacting with alcohols .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in reactivity and used for silylation and as a Lewis acid catalyst.
Ethyl trifluoromethanesulfonate: Used for similar purposes but forms slightly more stable silyl enol ethers.
Uniqueness
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate is unique due to its high reactivity and efficiency as a silylating agent and Lewis acid catalyst. Its ability to activate ketones and aldehydes makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
653603-80-6 |
|---|---|
Molecular Formula |
C6H13F3O3SSi |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-trimethylsilylethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H13F3O3SSi/c1-5(14(2,3)4)12-13(10,11)6(7,8)9/h5H,1-4H3 |
InChI Key |
KODGJZMAASNPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(OS(=O)(=O)C(F)(F)F)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)


![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)

![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)




![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)

